molecular formula C22H18N4O3 B7717543 N-benzyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline

N-benzyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline

Cat. No. B7717543
M. Wt: 386.4 g/mol
InChI Key: INJKLDFJHZXSBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields of research. This compound belongs to the family of oxadiazole derivatives and has been synthesized using several methods.

Mechanism of Action

The mechanism of action of N-benzyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline varies depending on the application. In the case of antimicrobial activity, it has been shown to inhibit the growth of various bacteria and fungi by disrupting the cell membrane. In the case of anticancer activity, it has been shown to induce apoptosis in cancer cells by activating caspases. Additionally, it has been shown to inhibit the activity of tyrosinase and acetylcholinesterase by binding to the active site of these enzymes.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, it has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects by reducing oxidative stress and inhibiting the activity of acetylcholinesterase.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline in lab experiments is its potential in various fields of research. It has shown promising results in antimicrobial, anticancer, and antioxidant studies. Additionally, it has been shown to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the study of N-benzyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline. One potential direction is the development of fluorescent sensors using this compound. Additionally, further studies are needed to determine the potential use of this compound in the treatment of various diseases. Further studies are also needed to determine the safe dosage and potential side effects of this compound.

Synthesis Methods

N-benzyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline can be synthesized using various methods. One of the most common methods involves the reaction of o-tolyl hydrazine with 4-nitrobenzaldehyde to form 3-(o-tolyl)-1,2,4-oxadiazole. The resulting compound is then reacted with benzylamine and 4-nitroaniline to form this compound.

Scientific Research Applications

N-benzyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline has shown potential in various fields of scientific research. It has been studied for its antimicrobial, anticancer, and antioxidant properties. This compound has also been studied for its ability to inhibit enzymes such as tyrosinase and acetylcholinesterase. Additionally, it has been studied for its potential use in the development of fluorescent sensors.

properties

IUPAC Name

N-benzyl-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-15-7-5-6-10-18(15)21-24-22(29-25-21)17-11-12-19(20(13-17)26(27)28)23-14-16-8-3-2-4-9-16/h2-13,23H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJKLDFJHZXSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.